molecular formula C9H14O B13332649 2-Ethynylcycloheptan-1-ol

2-Ethynylcycloheptan-1-ol

Cat. No.: B13332649
M. Wt: 138.21 g/mol
InChI Key: XHVALGTUZARLIW-UHFFFAOYSA-N
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Description

2-Ethynylcycloheptan-1-ol is an organic compound with the molecular formula C9H14O It is a member of the alcohol family, characterized by the presence of a hydroxyl group (-OH) attached to a cycloheptane ring with an ethynyl substituent at the second position

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Ethynylcycloheptan-1-ol can be synthesized through several methods. One common approach involves the reduction of esters followed by a tandem reduction-Ohira-Bestmann reaction. This method typically uses reagents such as DIBAL-H (Diisobutylaluminum hydride) and dimethyl (1-diazo-2-oxopropyl)phosphonate under controlled conditions .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and ensuring safety and efficiency in large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-Ethynylcycloheptan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to form different alcohol derivatives.

    Substitution: The ethynyl group can participate in substitution reactions, leading to the formation of various substituted cycloheptanol derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like PCC (Pyridinium chlorochromate) for oxidation, reducing agents like LiAlH4 (Lithium aluminium hydride) for reduction, and halogenating agents for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield cycloheptanone derivatives, while reduction can produce different alcohols.

Scientific Research Applications

    Chemistry: It can be used as a building block for synthesizing more complex molecules.

    Biology: Its derivatives may have biological activity, making it useful in drug discovery and development.

    Industry: It can be used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Ethynylcycloheptan-1-ol involves its interaction with molecular targets through its hydroxyl and ethynyl groups. These functional groups can participate in hydrogen bonding, hydrophobic interactions, and covalent bonding with target molecules, influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    1-Ethynylcycloheptanol: Similar structure but with the ethynyl group at a different position.

    Cycloheptanol: Lacks the ethynyl group, making it less reactive in certain chemical reactions.

    2-Ethynylcyclohexanol: Similar structure but with a six-membered ring instead of a seven-membered ring.

Properties

Molecular Formula

C9H14O

Molecular Weight

138.21 g/mol

IUPAC Name

2-ethynylcycloheptan-1-ol

InChI

InChI=1S/C9H14O/c1-2-8-6-4-3-5-7-9(8)10/h1,8-10H,3-7H2

InChI Key

XHVALGTUZARLIW-UHFFFAOYSA-N

Canonical SMILES

C#CC1CCCCCC1O

Origin of Product

United States

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